molecular formula C10H18ClNO2 B2367968 8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride CAS No. 2361643-82-3

8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2367968
CAS No.: 2361643-82-3
M. Wt: 219.71
InChI Key: BFAYIZJCTVLILE-UHFFFAOYSA-N
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Description

“8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride” is a chemical compound . It is also known as “2-aminospiro [3.5]nonane-2-carboxylic acid hydrochloride” with the CAS Number: 2378501-76-7 . It has a molecular weight of 219.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c11-10 (8 (12)13)6-9 (7-10)4-2-1-3-5-9;/h1-7,11H2, (H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.

Scientific Research Applications

  • Conformationally Restricted Glutamic Acid Analogues : Research led by Chernykh et al. (2014) highlights the synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid. These compounds mimic glutamate in various restricted conformations, potentially useful in mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).

  • Synthesis of Non-natural Conformationally Rigid Amino Acids : Yashin et al. (2019) synthesized conformationally rigid analogues of glutamic acid and lysine, such as 1-aminospiro[2.3]hexane-1,5-dicarboxylic acids, from 3-methylidenecyclobutanecarbonitrile. This synthesis pathway includes cycloaddition, reduction, and hydrolysis steps (Yashin et al., 2019).

  • Acid-Catalyzed Reactions of 1-Oxadispiro[2.1.2.2]nonane : Adam and Crämer (1987) explored acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, resulting in various hydroxy esters, alcohols, aldehydes, and acetals. These products are rationalized through carbenium ion chemistry of the protonated oxirane, though no evidence for transannular ring expansion was found (Adam & Crämer, 1987).

  • Synthesis of Conformationally Restricted Cyclopropane Amino Acids : Yashin et al. (2015) developed new rigid spirane analogues of γ-aminobutyric acid, demonstrating the synthesis from methoxycarbonyl-1-nitrospiro[2.n]alkane-1-carboxylic esters, obtained through cycloaddition of ethyl nitrodiazoacetate to methylidenecycloalkanecarboxylic esters (Yashin et al., 2015).

  • Synthesis of Novel Non-Natural Spiro[2.3]hexane Amino Acids : Yashin et al. (2017) used 3-methylenecyclobutanecarboxylic acid and its methyl ester for synthesizing new spiro[2.3]hexane amino acids, which are conformationally rigid analogs of γ-aminobutyric acid, potentially useful as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

8-aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10(8(12)13)6-2-5-9(7-10)3-1-4-9;/h1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYIZJCTVLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCC(C2)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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